

A Technical Guide to the Spectroscopic Analysis of Boc-D-Allylglycine

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Compound of Interest

Compound Name: *Boc-D-Allylglycine*

Cat. No.: *B1330942*

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This technical guide provides a detailed overview of the spectroscopic data for **Boc-D-Allylglycine**, a key building block in peptide synthesis and drug development. The following sections present nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, comprehensive experimental protocols, and a workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

While specific experimental data for **Boc-D-Allylglycine** is not readily available in the public domain, this guide presents data for the closely related compound, N-(Boc)-Allylglycine methyl ester. The spectroscopic characteristics are expected to be highly similar, with predictable variations arising from the substitution of the methyl ester with a carboxylic acid.

Spectroscopic Data

The quantitative NMR and MS data for N-(Boc)-Allylglycine methyl ester are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester

Chemical Shift (δ , ppm)	Multiplicity	Assignment
5.62-5.71	m	-CH=CH ₂
5.10-5.12	m	-CH=CH ₂
5.08	s	-CH=CH ₂
5.04	br s	NH
4.32-4.38	m	α -CH
3.70	s	-OCH ₃
2.41-2.53	m	-CH ₂ -CH=CH ₂
1.40	s	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 500 MHz

Note on **Boc-D-Allylglycine**: For the free acid, the singlet at 3.70 ppm corresponding to the methyl ester protons (-OCH₃) will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected, typically in the range of 10-12 ppm, although its observation can be solvent-dependent.

Table 2: ¹³C NMR Spectroscopic Data for N-(Boc)-Allylglycine Methyl Ester[1]

Chemical Shift (δ , ppm)	Assignment
172.62	C=O (ester)
155.27	C=O (Boc)
132.42	-CH=CH ₂
119.12	-CH=CH ₂
79.94	-C(CH ₃) ₃
53.0	α -CH
52.29	-OCH ₃
36.86	-CH ₂ -CH=CH ₂
28.37	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 125 MHz^[1]

Note on **Boc-D-Allylglycine**: For the free acid, the carbonyl carbon of the carboxylic acid is expected to be in a similar region to the ester carbonyl, around 170-180 ppm. The chemical shift for the -OCH₃ carbon at 52.29 ppm will be absent.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for N-(Boc)-Allylglycine Methyl Ester^[1]

Ion	Calculated m/z	Found m/z
[M+H] ⁺	230.1314	230.1387

Note on **Boc-D-Allylglycine**: The molecular formula for **Boc-D-Allylglycine** is C₁₀H₁₇NO₄, with a monoisotopic mass of 215.1158 g/mol. The expected [M+H]⁺ ion would be approximately 216.1232.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring ^1H and ^{13}C NMR spectra is provided below.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6)).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation delay: 2 seconds.
 - Spectral width: 0 to 200 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

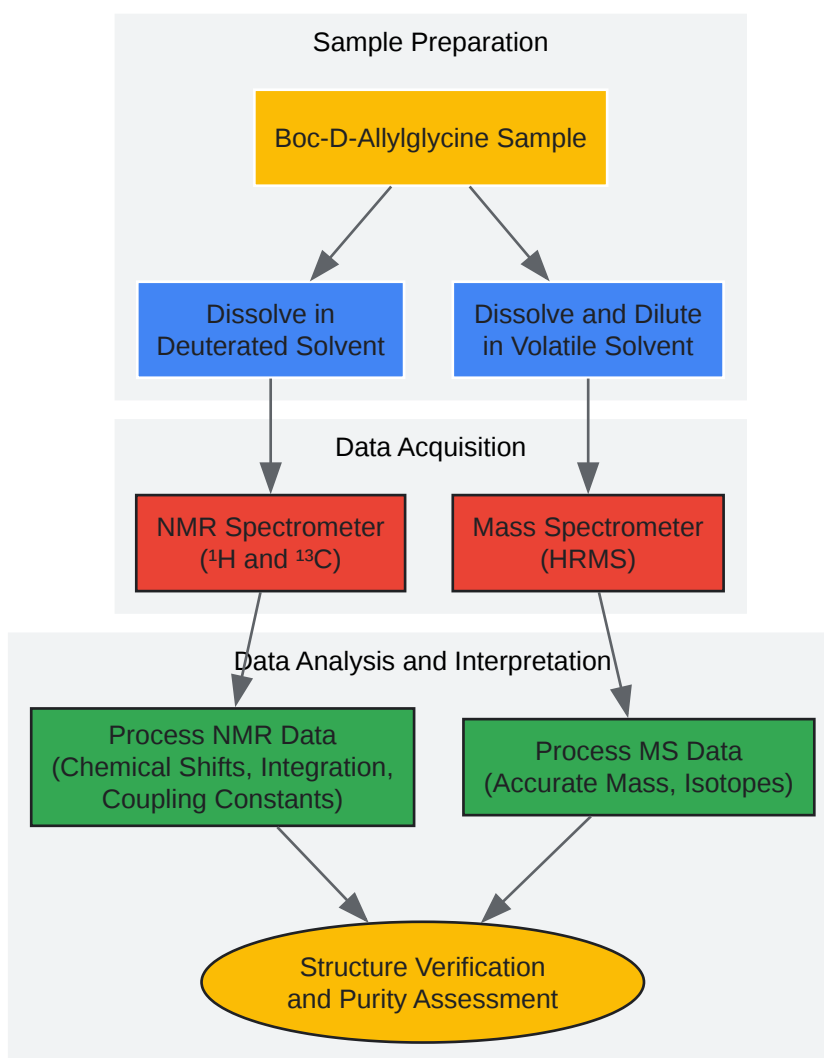
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this type of compound.
- Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.
- Calibration: The instrument should be calibrated with a known standard to ensure high mass accuracy.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like **Boc-D-Allylglycine**.



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Caption: Workflow for NMR and MS analysis of **Boc-D-Allylglycine**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]

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